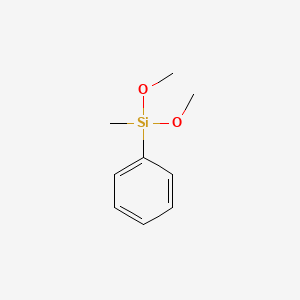
ジメトキシメチルフェニルシラン
概要
説明
Dimethoxymethylphenylsilane, also known as DMMP, is a silane-based organic compound with a wide range of applications in science and industry. It is used as a catalyst, an intermediate in synthesis, and a reagent in organic synthesis. DMMP can be used to synthesize a variety of organic molecules, including polymers, surfactants, and pharmaceuticals. Its use in the lab is safe and efficient, making it a valuable tool in many scientific fields.
科学的研究の応用
コーティング
ジメトキシメチルフェニルシランは、塗料やコーティングの特性を強化するためにコーティング業界で使用されています。これは架橋剤として機能し、コーティングの耐久性と環境要因に対する耐性を向上させます。 この化合物は、機械的特性が向上し、耐候性が向上し、さまざまな基材への接着性が向上したコーティングの開発に貢献しています {svg_1}.
接着剤
接着剤の分野では、ジメトキシメチルフェニルシランは、接着剤配合物の接着強度と耐久性を向上させます。 これは、さまざまな材料間の接着性を強化し、薬物送達システムや組織修復など、強力で信頼性の高い結合を必要とする用途に価値があります {svg_2} {svg_3}.
シーラント
この化合物は、特に建設とエンジニアリングにおいて、シーラントの製造に不可欠です。シーラントに柔軟性と強度を与え、さまざまな環境条件下でもシーリング特性を維持できます。 ジメトキシメチルフェニルシランを含むシラン末端ポリマーは、可塑剤を使用せずに高品質のシーラントを製造するために使用されます {svg_4}.
化学産業
ジメトキシメチルフェニルシランは、表面処理剤として機能する化学産業の重要な成分です。 これは、プラスチック、ゴム、電子機器などの材料の製造に使用され、層間の接着性と適合性を強化し、製品全体の性能を向上させます {svg_5}.
架橋用途
この化合物は、シリコーンの金属を含まない硬化のための万能架橋剤として使用されます。これは、さまざまな産業用途で不可欠な、クリーンで抽出可能なフリーエラストマーの製造を可能にします。 ジメトキシメチルフェニルシランによって促進される架橋方法は、非回収可能または有毒な触媒に依存しないため、環境に優しい選択肢となります {svg_6}.
接着特性
ジメトキシメチルフェニルシランの接着特性は、材料の機械的特性を向上させるための表面処理で活用されます。 これは、疎水性表面処理および他のシランまたはシロキサンの中間体として使用され、接着特性が強化された材料の開発に貢献しています {svg_7}.
Safety and Hazards
When handling Dimethoxymethylphenylsilane, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
将来の方向性
Opportunities within the Dimethoxymethylphenylsilane market are poised for growth, driven by the expanding demand for advanced materials in sectors like construction, automotive, and electronics . As industries continue to prioritize innovation and sustainability, Dimethoxymethylphenylsilane presents opportunities for research and development efforts to explore novel applications and formulations .
Relevant Papers One relevant paper titled “Conformations of dimethoxymethylphenylsilane: A matrix isolation infrared and ab initio study” discusses the vibrational spectra of dimethoxymethylphenylsilane . The study assigns the spectra to the lowest energy conformer with a G G structure .
生化学分析
Biochemical Properties
Dimethoxymethylphenylsilane plays a crucial role in biochemical reactions, particularly in the modification of surfaces and the synthesis of other organosilicon compounds. It interacts with various enzymes and proteins, facilitating the formation of stable siloxane bonds. These interactions are essential for the compound’s function as a cross-linking agent in biochemical processes. The compound’s ability to form strong covalent bonds with biomolecules makes it valuable in the development of biocompatible materials .
Cellular Effects
Dimethoxymethylphenylsilane has been observed to influence various cellular processes. It affects cell signaling pathways by modifying the surface properties of cells, which can alter receptor-ligand interactions. This compound also impacts gene expression by interacting with transcription factors and other regulatory proteins. Additionally, Dimethoxymethylphenylsilane can influence cellular metabolism by affecting the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, Dimethoxymethylphenylsilane exerts its effects through the formation of covalent bonds with biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme involved. The compound’s ability to modify the surface properties of cells also plays a role in its molecular mechanism of action. By altering the cell membrane’s characteristics, Dimethoxymethylphenylsilane can affect the binding interactions of various biomolecules, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dimethoxymethylphenylsilane can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Dimethoxymethylphenylsilane remains stable under standard laboratory conditions, but its degradation products can have different biochemical properties. Long-term exposure to Dimethoxymethylphenylsilane may lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Dimethoxymethylphenylsilane vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Toxic or adverse effects have been observed at high doses, including cellular toxicity and disruption of normal metabolic processes. These findings highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
Dimethoxymethylphenylsilane is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular function. Understanding the metabolic pathways of Dimethoxymethylphenylsilane is crucial for predicting its effects on cellular metabolism and identifying potential therapeutic applications .
Transport and Distribution
Within cells and tissues, Dimethoxymethylphenylsilane is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of Dimethoxymethylphenylsilane are essential for its biochemical activity and overall function in biological systems .
Subcellular Localization
Dimethoxymethylphenylsilane exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Understanding the subcellular localization of Dimethoxymethylphenylsilane is important for elucidating its role in cellular processes and developing targeted therapeutic strategies .
特性
IUPAC Name |
dimethoxy-methyl-phenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2Si/c1-10-12(3,11-2)9-7-5-4-6-8-9/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQVSVBUMVSJES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
202411-63-0 | |
| Record name | Dimethoxymethylphenylsilane homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202411-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4044909 | |
| Record name | Dimethoxy(methyl)phenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3027-21-2 | |
| Record name | (Dimethoxymethylsilyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3027-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylphenyldimethoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003027212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethoxymethylphenylsilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93924 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethoxy(methyl)phenylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethoxymethylphenylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.267 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLPHENYLDIMETHOXYSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4782436VK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes dimethoxymethylphenylsilane useful in the development of UV-curable coatings?
A1: Dimethoxymethylphenylsilane (PDMS) acts as a reactive component in the creation of UV-curable hybrid coatings. Research has shown that incorporating PDMS into a Tetraethyl orthosilicate (TEOS) based sol-gel system enhances the flexibility and adhesion of the resulting coatings. [] This is attributed to the organic nature of PDMS, which introduces a degree of flexibility to the otherwise rigid silica network formed by TEOS hydrolysis and condensation. Furthermore, the study indicated that while hardness decreases with increasing PDMS content, an optimal molar ratio exists for achieving a balance between mechanical properties and heat and corrosion resistance. []
Q2: How does the structure of dimethoxymethylphenylsilane contribute to its reactivity?
A2: Dimethoxymethylphenylsilane possesses two methoxy groups (-OCH3) attached to the silicon atom. These groups are susceptible to hydrolysis, a reaction where water molecules cleave the Si-O bond. [, ] This hydrolysis reaction is crucial for the formation of silanol (Si-OH) groups, which subsequently condense to form siloxane (Si-O-Si) bonds. This process, known as hydrolysis-condensation, is fundamental in sol-gel chemistry and enables the formation of organosilicon/SiO2 hybrid networks. []
Q3: Can you elaborate on the synthesis and characterization of hydroxyl-terminated polymethylphenylsiloxane oligomers using dimethoxymethylphenylsilane?
A3: Researchers have successfully synthesized hydroxyl-terminated polymethylphenylsiloxane oligomers using dimethoxymethylphenylsilane as a starting material. [] The synthesis involves a hydrolysis/condensation reaction of dimethoxymethylphenylsilane in an aqueous solution with hydrochloric acid serving as a catalyst. Characterization techniques like FTIR, NMR, and MADLI-TOF/TOF MS confirmed the structure of the synthesized oligomers. [] The findings revealed that the product primarily consisted of linear hydroxyl-terminated polymethylphenylsiloxane oligomers. []
Q4: Are there any studies exploring the conformational properties of dimethoxymethylphenylsilane?
A4: Yes, matrix isolation infrared spectroscopy, combined with ab initio calculations, has been employed to study the conformational preferences of dimethoxymethylphenylsilane. [] This technique allows researchers to trap molecules in an inert matrix at low temperatures, minimizing intermolecular interactions and enabling the observation of distinct conformers. The study provided valuable insights into the preferred conformations of dimethoxymethylphenylsilane, which are crucial for understanding its reactivity and behavior in various chemical reactions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


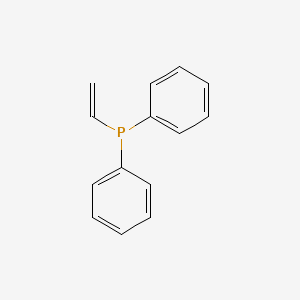

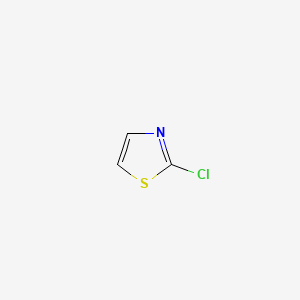
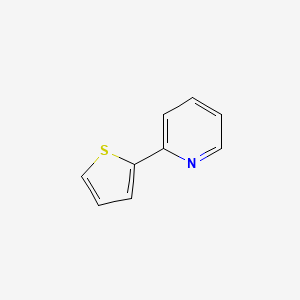
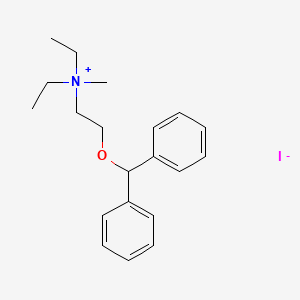
![1-{5-O-[(3-Carboxypropoxy)(hydroxy)phosphoryl]pentofuranosyl}-4-imino-1,4-dihydropyrimidin-2-ol](/img/structure/B1198829.png)
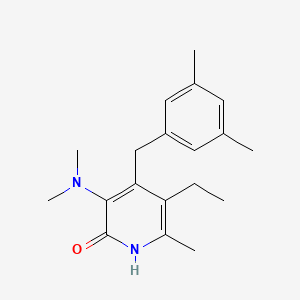
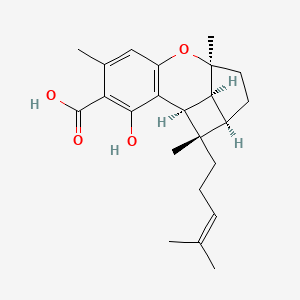
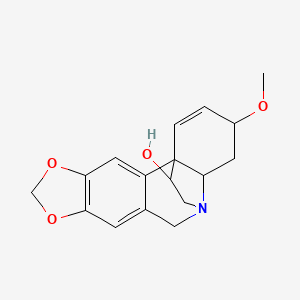
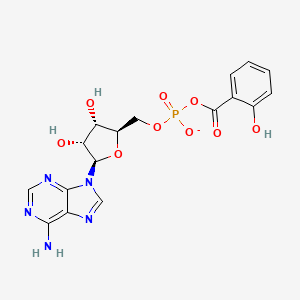

![5-Hydroxymethyl-1-[2-(4-hydroxyphenyl)-ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1198838.png)
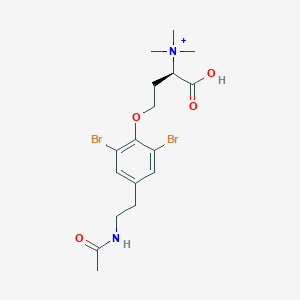
![2-[(1-cyclohexyl-5-tetrazolyl)thio]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B1198841.png)
